2-(Benzoyloxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHUPYLTAYIGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509162 | |
| Record name | 2-(Benzoyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60011-15-6 | |
| Record name | 2-(Benzoyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzoyloxy Propanoic Acid and Its Derivatives
Enantioselective Synthetic Routes
Achieving enantiopurity is often the most critical challenge in the synthesis of chiral molecules like 2-(benzoyloxy)propanoic acid. The biological activities of the (R)- and (S)-enantiomers can differ significantly, making stereocontrol paramount. Methodologies to this end can be broadly categorized into asymmetric synthesis, which creates the desired stereocenter, and chiral resolution, which separates a pre-existing racemic mixture.
Asymmetric Catalytic Approaches for Chiral Induction
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric benzoyloxylation of a propanoic acid precursor is not a common route, organocatalysis offers powerful methods for creating the chiral α-hydroxy acid core, which can then be benzoylated.
One prominent strategy is the organocatalytic asymmetric benzoyloxylation of aldehydes. This approach uses a chiral amine catalyst, such as an (S)-2-(triarylmethyl)pyrrolidine, to activate a simple aldehyde. The catalyst and aldehyde form a chiral enamine intermediate, which then reacts with a benzoyloxylating agent like benzoyl peroxide. This reaction can produce optically active α-benzoyloxyaldehydes, which are valuable precursors that can be oxidized to the target carboxylic acid. The use of cinchona alkaloid-derived catalysts in various asymmetric transformations further highlights the power of organocatalysis in generating chiral building blocks beilstein-journals.org.
Table 1: Asymmetric Catalytic Approaches
| Catalytic System | Substrate Type | Reaction Type | Key Feature |
|---|---|---|---|
| Chiral Pyrrolidines | Aldehydes | Asymmetric Benzoyloxylation | Forms chiral α-benzoyloxyaldehyde precursor via enamine catalysis. |
| Cinchona Alkaloids | Various | Michael Additions, etc. | Versatile catalysts for creating various chiral intermediates. beilstein-journals.org |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation wikipedia.org. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse .
In the context of this compound synthesis, an auxiliary can be attached to a glycine (B1666218) or acetic acid equivalent. For instance, an oxazolidinone auxiliary, popularized by David Evans, can be acylated with propionyl chloride . The resulting imide can be deprotonated to form a chiral enolate. This enolate can then react with an electrophile, and the steric hindrance from the auxiliary directs the approach of the electrophile, leading to a highly diastereoselective reaction. Subsequent hydroxylation of the α-position followed by cleavage of the auxiliary would provide the chiral α-hydroxypropanoic acid precursor. Common auxiliaries include oxazolidinones, pseudoephedrine, and derivatives of camphor (B46023) and menthol (B31143) wikipedia.orgsigmaaldrich.com. The choice of auxiliary and reaction conditions dictates the stereochemical outcome.
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers tcichemicals.com. This is distinct from asymmetric synthesis as it does not create new stereocenters but separates existing ones.
Diastereomeric Salt Formation: This classic method involves reacting the racemic this compound with an enantiomerically pure chiral base (a resolving agent), such as (R)-(+)-1-phenylethylamine or brucine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with acid to break the salt linkage, liberating the resolved enantiomer of the carboxylic acid and regenerating the resolving agent.
Enzymatic Kinetic Resolution: A widely used and highly efficient method is enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, typically lipases, which catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other nih.govalmacgroup.com. For a racemic ester of this compound, a lipase (B570770) (e.g., from Candida antarctica Lipase B (CALB) or Pseudomonas cepacia) can be used to selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding chiral α-hydroxy acid, leaving the other enantiomer (the R-ester) unreacted nih.govmdpi.com. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. This method is valued for its high enantioselectivity (often yielding >95% ee), mild reaction conditions, and environmental friendliness almacgroup.commdpi.com.
Esterification and Transesterification Protocols for Benzoyloxy Group Installation
The installation of the benzoyloxy group onto the C2 hydroxyl of a lactic acid precursor is a crucial step. This is typically accomplished through standard esterification or transesterification reactions.
A highly effective method is the reaction of a lactic acid ester (e.g., ethyl lactate) with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) medcraveonline.com. The base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This method is generally high-yielding and proceeds under mild conditions.
Alternatively, the Mitsunobu reaction provides a powerful method for esterification with complete inversion of stereochemistry wikipedia.orgorganic-chemistry.org. This reaction converts a secondary alcohol, such as (R)-lactic acid, into the corresponding ester using triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and benzoic acid chem-station.comalfa-chemistry.com. The reaction proceeds via an Sₙ2 mechanism, meaning that (R)-lactic acid would yield (S)-2-(benzoyloxy)propanoic acid organic-chemistry.org. This method is particularly valuable for synthesizing a specific enantiomer from its opposite precursor alcohol under mild, neutral conditions alfa-chemistry.com.
Table 2: Benzoyloxy Group Installation Methods
| Method | Reagents | Substrate | Key Feature |
|---|---|---|---|
| Acylation | Benzoyl chloride, Pyridine | Lactic acid / ester | High-yielding, standard laboratory procedure. medcraveonline.com |
| Mitsunobu Reaction | Benzoic acid, PPh₃, DEAD/DIAD | Lactic acid | Inversion of stereochemistry; mild conditions. wikipedia.orgchem-station.com |
Nucleophilic Substitution Reactions in Precursor Synthesis
An alternative to starting with lactic acid is to use a precursor with a good leaving group at the C2 position, such as a 2-halopropanoic acid derivative. The synthesis can proceed via a nucleophilic substitution (Sₙ2) reaction.
For example, an ester of 2-bromopropanoic acid can serve as the electrophile. This compound can be treated with a benzoate (B1203000) salt, such as sodium benzoate, in a polar aprotic solvent like DMSO or DMF libretexts.org. The benzoate anion acts as the nucleophile, displacing the bromide ion in an Sₙ2 reaction libretexts.org. This reaction proceeds with inversion of configuration at the stereocenter. Therefore, starting with (R)-ethyl 2-bromopropanoate (B1255678) would yield (S)-ethyl 2-(benzoyloxy)propanoate. This approach is robust and allows for the predictable formation of the desired stereoisomer from an accessible chiral precursor askfilo.com.
Hydrolytic Procedures for Functional Group Transformation
Hydrolysis is a key final step in many synthetic routes, either to unmask the final carboxylic acid from its ester form or to remove the benzoyl protecting group if 2-hydroxypropanoic acid is the desired product.
To obtain this compound from its corresponding methyl or ethyl ester, standard ester hydrolysis is employed. This can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis : Heating the ester under reflux with an excess of dilute aqueous acid (e.g., HCl or H₂SO₄) will yield the carboxylic acid and the corresponding alcohol. The reaction is an equilibrium process researchgate.net.
Base-catalyzed hydrolysis (Saponification) : This is often the preferred method as the reaction is irreversible. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This produces the sodium salt of the carboxylic acid and the alcohol. A subsequent acidification step with a strong mineral acid is required to protonate the carboxylate salt and isolate the final this compound google.com.
These hydrolytic methods are fundamental for deprotection and final product isolation in multi-step syntheses copernicus.orgmdpi.com.
Strategic Application of Protecting Groups
In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is crucial for achieving high yields and chemo-selectivity. The carboxylic acid functional group in this compound is acidic and can undergo undesirable reactions with basic or nucleophilic reagents intended for other parts of the molecule. Protecting groups temporarily mask the carboxylic acid, preventing these side reactions and allowing for the desired chemical transformations to occur elsewhere. oup.comwikipedia.org
The ideal protecting group should be easy to introduce in high yield under mild conditions, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule. oup.comuchicago.edu This concept of selective removal is known as orthogonality, which is a key strategy in complex syntheses. wikipedia.org
For the carboxylic acid moiety of this compound, the most common protecting groups are esters. oup.comwikipedia.org The choice of ester depends on the specific reaction conditions that will be employed in the synthetic route. Common ester protecting groups include methyl, ethyl, benzyl (B1604629), and tert-butyl esters.
| Protecting Group | Introduction Reagent/Conditions | Removal Conditions | Stability |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Base-catalyzed hydrolysis (e.g., NaOH, H₂O) | Stable to acidic conditions |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄) | Base-catalyzed hydrolysis (e.g., NaOH, H₂O) | Stable to acidic conditions |
| Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
| tert-Butyl (tBu) Ester | Isobutylene, Acid catalyst | Acid-catalyzed hydrolysis (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions |
The selection of a particular protecting group is a strategic decision. For instance, if a subsequent reaction step involves a strong base, a tert-butyl ester would be a suitable choice due to its stability under basic conditions. Conversely, if the molecule is sensitive to acidic conditions, a benzyl ester that can be removed under neutral hydrogenolysis conditions would be preferred. The use of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain protected, a vital strategy in the synthesis of complex derivatives. wikipedia.org
Considerations for Green Chemistry in Synthetic Design
Green chemistry principles are increasingly being integrated into the synthetic design for compounds like this compound to minimize environmental impact and enhance safety. The goal is to develop synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste.
Key considerations for the green synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This reduces the generation of byproducts and waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a primary focus. iwu.edu For instance, in related syntheses, ethyl acetate (B1210297) is utilized as a preferable ester solvent. google.com Similarly, the selection of reagents with lower toxicity and environmental impact is crucial. An example from a related synthesis is the use of sodium tert-amylate, which avoids the formation of flammable and toxic gases that can result from other bases. google.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled. For the synthesis of carboxylic acids, greener catalytic approaches are being developed. For example, replacing strong mineral acids like sulfuric acid with more environmentally benign alternatives such as phosphoric acid has been demonstrated in the synthesis of other esters like acetylsalicylic acid. abcr-mefmo.org The use of non-toxic and inexpensive metal catalysts, such as bismuth triflate, is also a promising green chemistry approach. iwu.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. The following table summarizes some green chemistry considerations and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents | Replacing chlorinated solvents with ethyl acetate or ionic liquids. iwu.edugoogle.com |
| Safer Reagents | Using sodium tert-amylate instead of reagents that produce hazardous byproducts. google.com |
| Catalysis | Employing solid acid catalysts or enzymes that can be easily recovered and reused. |
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |
Mechanistic Investigations of Chemical Transformations Involving 2 Benzoyloxy Propanoic Acid
Detailed Reaction Mechanisms of Ester Hydrolysis
The ester linkage in 2-(benzoyloxy)propanoic acid is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process involves the cleavage of the ester bond to yield benzoic acid and 2-hydroxypropanoic acid (lactic acid).
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of the ester proceeds through a multi-step mechanism, which is essentially the reverse of Fischer esterification. jk-sci.comucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate. ucalgary.ca Subsequently, a proton is transferred from the attacking water molecule to the oxygen of the original alkoxy group. This is followed by the elimination of the protonated alcohol (which is a good leaving group) and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid products. libretexts.org
Base-Catalyzed Hydrolysis (Saponification):
Mechanistic Pathways of Oxidation and Reduction of Associated Functional Groups
The functional groups within this compound can undergo oxidation and reduction reactions, leading to a variety of transformation products.
Oxidation:
The alkyl side-chain of the propanoic acid moiety is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as hot acidic potassium permanganate, can lead to the oxidative degradation of the alkyl chain. libretexts.org The benzylic position, being activated, is particularly prone to such reactions. libretexts.org The metabolism of propanoic acid in biological systems involves its conversion to propionyl-CoA, which then enters the citric acid cycle after a series of enzymatic steps. drugbank.comwikipedia.org Some propionic acid can also be oxidized to lactic acid during absorption. drugbank.com
Reduction:
The benzoyl group contains a carbonyl which can be reduced. The reduction of aryl ketones can be achieved through catalytic hydrogenation (H₂ with a catalyst like Pd/C) or with reducing metals in an acidic medium. libretexts.org The benzoyl group can also be viewed in the context of benzyl (B1604629) esters, where the benzyl group is often used as a protecting group for alcohols and can be removed under reductive conditions. chem-station.com This deprotection typically involves hydrogenolysis, where the benzyl ether undergoes oxidative addition to a palladium catalyst, followed by hydrogen coordination and transfer to release the alcohol, and reductive elimination to regenerate the catalyst. jk-sci.com
Exploration of Derivatization Reaction Mechanisms
The carboxylic acid functional group of this compound can be derivatized for various purposes, such as to enhance its analytical detection or to modify its chemical properties. A common derivatization strategy for carboxylic acids involves their activation with a carbodiimide (B86325) agent, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide coupling with an amine. nih.gov This approach allows for the introduction of a tag that can improve chromatographic retention and mass spectrometric detection. For instance, derivatization with reagents containing a phenyl group and a bromine atom can enhance reversed-phase chromatography retention and provide a distinct isotopic pattern for clear identification in mass spectrometry. nih.gov Other derivatization agents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, have also been utilized for the analysis of carboxylic acids in biological matrices. nih.gov The derivatization with 3-NPH also typically involves EDC and a pyridine (B92270) catalyst. unimi.it
Kinetic Studies of Key Reaction Steps
Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the hydrolysis of esters, the reaction rate is dependent on factors such as the structure of the ester, the pH of the solution, and the temperature. The alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org
| Ester | pH | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) |
|---|---|---|
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | 13 | (9.8 ± 1.3) × 10⁻³ |
| Butylparaben (BP) | 13 | (1.24 ± 0.17) × 10⁻⁴ |
| bis(2-ethylhexyl) adipate (B1204190) (DEHA) | 13 | (4.8 ± 0.6) × 10⁻⁴ |
| Butyl benzyl phthalate (B1215562) (BBzP) | 13 | (5.9 ± 0.8) × 10⁻² |
Data sourced from a study on the kinetics of alkaline hydrolysis of synthetic organic esters. researchgate.net
The rate of hydrolysis of benzyl esters is influenced by the nature of the substituents. For example, the rate of hydrolysis of various benzyl esters was found to increase in the following order: salicylate, benzoate (B1203000), stearate, cinnamate, acetate (B1210297), succinate, and fumarate. archive.org
Computational Elucidation of Transition States and Intermediates
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates that are often difficult to observe experimentally. Density Functional Theory (DFT) calculations have been employed to study the mechanisms of acid-catalyzed esterification and ester hydrolysis. rsc.org Such studies have suggested that in acid-catalyzed hydrolysis, the protonation of the ester's alkyl-oxygen generates a highly active acylium ion, which is a key intermediate. rsc.org
For base-catalyzed hydrolysis, computational studies have been used to optimize the geometries of the reactants and the transition state for the formation of the tetrahedral intermediate. nih.gov These calculations can help in determining the free energy barriers of the reaction, providing insights that are in good agreement with experimental kinetic data. nih.gov The transition state in ester hydrolysis is characterized by a tetrahedral geometry around the carbonyl carbon. researchgate.net The acidity of the transition-state complex in acid-catalyzed hydrolysis is influenced by electron-withdrawing groups in either the acyl or alkyl moieties. arkat-usa.org
Stereochemical Research in 2 Benzoyloxy Propanoic Acid Systems
Chiral Center Configuration and Absolute Stereochemistry Assignment
The key structural feature of 2-(Benzoyloxy)propanoic acid is the presence of a chiral center at the second carbon (C2) of the propanoic acid chain. This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a carboxylic acid group (-COOH), and a benzoyloxy group (-O-C(=O)Ph). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(benzoyloxy)propanoic acid and (S)-2-(benzoyloxy)propanoic acid.
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com This system ranks the four substituents attached to the chiral center based on the atomic number of the atoms directly bonded to it. libretexts.orgyoutube.com
Cahn-Ingold-Prelog Priority Assignment for this compound:
To assign the configuration, one must orient the molecule so that the lowest-priority group (priority 4) points away from the viewer. libretexts.org Then, the direction of the path from priority 1 to 2 to 3 is observed. A clockwise path indicates the 'R' configuration (from the Latin rectus, for right), while a counter-clockwise path indicates the 'S' configuration (from the Latin sinister, for left). libretexts.orgyoutube.com
| Priority | Substituent Group | Rationale for Assignment |
| 1 | -O(C=O)Ph (Benzoyloxy) | The oxygen atom directly attached to the chiral center has the highest atomic number (8) compared to carbon (6) and hydrogen (1). libretexts.org |
| 2 | -COOH (Carboxylic Acid) | The carbon of the carboxylic acid is bonded to two oxygen atoms (one via a double bond, which counts as two separate bonds for ranking purposes). This takes precedence over the methyl carbon, which is bonded only to hydrogens. youtube.com |
| 3 | -CH₃ (Methyl) | The carbon of the methyl group has a higher atomic number than hydrogen. |
| 4 | -H (Hydrogen) | The hydrogen atom has the lowest atomic number (1) and is therefore the lowest priority group. libretexts.org |
The specific three-dimensional arrangement of these groups is crucial as it dictates how the molecule interacts with other chiral molecules and with plane-polarized light. youtube.com
Diastereoselective Control in Synthetic Procedures
While this compound itself exists as enantiomers, the principles of diastereoselective control are critical when it is synthesized from or reacts to form compounds with multiple stereocenters. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
A primary method for producing enantiomerically specific this compound is through the stereospecific reaction of a chiral precursor. For instance, (R)-2-(benzoyloxy)propanoic acid can be synthesized from (R)-2-hydroxypropanoic acid (the R-enantiomer of lactic acid) by reacting it with benzoyl chloride. In this case, the configuration of the starting material directly controls the configuration of the product because the reaction at the hydroxyl group does not break the bonds to the chiral center.
When this compound is used as a reactant to create a new chiral center, the existing stereocenter can influence the stereochemical outcome of the new center, a phenomenon known as diastereoselective control. Research into the synthesis of related complex molecules, such as C-glucopyranosides, has shown that the choice of protecting groups on a molecule can tune the diastereoselectivity of a reaction. nih.gov This principle is applicable to reactions involving this compound, where modifying the reaction conditions or the structure of other reactants can favor the formation of one diastereomer over another.
Summary of Stereoselective Synthetic Approaches
| Synthetic Goal | Approach | Principle |
| Enantioselective Synthesis | Use of a chiral precursor (e.g., enantiopure lactic acid) | The stereochemistry of the starting material is transferred to the product in a stereospecific reaction. |
| Diastereoselective Synthesis | Reaction of the enantiopure acid to form a new chiral center | The existing chiral center on the this compound molecule directs the formation of the new stereocenter, favoring one diastereomeric product. |
| Tuning Selectivity | Modification of reagents or protecting groups | As demonstrated in related systems, altering ancillary parts of the reactants can influence the transition state energy, thereby enhancing the formation of the desired diastereomer. nih.gov |
Analytical Techniques for Enantiomeric Purity Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial for assessing the success of a stereoselective synthesis. thieme-connect.de Several analytical techniques are employed for this purpose.
One of the most powerful and widely used methods is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). jiangnan.edu.cn This technique involves passing the mixture of enantiomers through a column containing a chiral stationary phase (CSP). tsijournals.com The two enantiomers interact differently with the CSP, causing one to travel through the column more slowly than the other, resulting in their separation. The relative areas of the peaks in the resulting chromatogram correspond to the ratio of the enantiomers in the mixture. thieme-connect.detsijournals.com
Another common method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral derivatizing agent or a chiral solvating agent. The enantiomeric sample is reacted with an enantiomerically pure chiral auxiliary to form a mixture of diastereomers. thieme-connect.de Since diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum, allowing for quantification. thieme-connect.de
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. thieme-connect.de While a pure enantiomer will rotate light by a specific amount, a racemic (50:50) mixture will not rotate light at all. thieme-connect.de The measured optical rotation of a sample can be compared to the known maximum rotation of the pure enantiomer to determine its optical purity, which is often used as a measure of enantiomeric purity. thieme-connect.de However, this method requires a relatively pure sample and knowledge of the specific rotation of the pure enantiomer. thieme-connect.de
Comparison of Analytical Techniques for Enantiomeric Purity
| Technique | Principle | Advantages | Limitations |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. jiangnan.edu.cntsijournals.com | High accuracy and sensitivity; can detect very small amounts of an enantiomeric impurity. tsijournals.com | Requires development of a specific method and availability of a suitable chiral column. tsijournals.com |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral auxiliary, which are distinguishable by NMR. thieme-connect.de | Provides unambiguous structural information; does not require complete separation of isomers. | Requires a suitable chiral auxiliary and the reaction must go to completion without kinetic resolution. thieme-connect.de |
| Polarimetry | Measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. thieme-connect.de | Simple and rapid measurement; equipment is widely available. | Lower sensitivity; requires a chemically pure sample and a known value for the specific rotation of the pure enantiomer. thieme-connect.de |
Influence of Stereoisomerism on Molecular Recognition and Interactions
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. The precise three-dimensional structure of a molecule, defined by its stereochemistry, is paramount in these interactions.
The two enantiomers of this compound, (R) and (S), have the exact same chemical formula and connectivity but differ in the spatial orientation of their substituent groups. This difference is critical when they interact with another chiral entity, such as a biological receptor or the chiral stationary phase in an HPLC column. tsijournals.comnih.gov The "fit" between the enantiomer and the chiral selector or binding site is diastereomeric in nature; the (R)-enantiomer will form a different, more or less stable, complex than the (S)-enantiomer. nih.gov
This principle is the basis for the analytical separation by chiral chromatography discussed previously. tsijournals.com The chiral environment of the stationary phase recognizes and binds one enantiomer more strongly than the other, leading to different retention times.
In a biological context, this differential interaction is fundamental. Enzymes, which are themselves chiral macromolecules, often exhibit high stereoselectivity, catalyzing a reaction for only one enantiomer of a substrate. Similarly, drug receptors in the body can show a strong binding preference for one enantiomer over the other, leading to significant differences in pharmacological activity. While specific biological interactions for this compound are not detailed here, the principle of stereoisomerism dictates that its (R) and (S) forms would be expected to behave differently in any chiral biological system.
Advanced Spectroscopic Characterization of 2 Benzoyloxy Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Benzoyloxy)propanoic acid, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of the proton and carbon framework.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10–12 ppm region. libretexts.org Protons on the benzene (B151609) ring are observed in the aromatic region, generally between 7.4 and 8.1 ppm. The substitution pattern leads to a complex multiplet, with the ortho-protons (adjacent to the ester group) being the most deshielded due to the electron-withdrawing nature of the carbonyl group.
The aliphatic portion of the molecule gives rise to two characteristic signals. The methine proton (-CH-) at the C2 position is coupled to the adjacent methyl protons, resulting in a quartet. This proton is significantly deshielded by the adjacent benzoyloxy group. The methyl protons (-CH₃) at the C3 position appear as a doublet due to coupling with the single methine proton. The coupling constant (J) for the interaction between the methine and methyl protons is a key diagnostic feature.
Table 1: Typical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |
| Aromatic (ortho-H) | ~8.0 - 8.1 | multiplet | - |
| Aromatic (meta/para-H) | ~7.4 - 7.6 | multiplet | - |
| Methine (C2-H) | ~5.2 - 5.4 | quartet | ~7.0 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Investigations
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the benzoic acid portion shows four distinct aromatic signals, while the propanoic acid moiety displays three signals. The carbonyl carbons of the ester and carboxylic acid groups are the most deshielded, appearing far downfield. oregonstate.edudocbrown.info The carboxyl carbon of a carboxylic acid is typically found between 160-180 ppm. libretexts.org The carbon atoms of the benzene ring resonate in the 128-134 ppm range, with the ipso-carbon (the one attached to the ester oxygen) appearing at a distinct chemical shift. docbrown.info The methine carbon (C2), being attached to the electronegative oxygen of the ester, is found further downfield compared to the methyl carbon (C3). hmdb.cadocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid C=O | ~175 - 178 |
| Ester C=O | ~165 - 167 |
| Aromatic (para-C) | ~133 - 134 |
| Aromatic (ipso-C) | ~129 - 130 |
| Aromatic (ortho-C) | ~129 - 130 |
| Aromatic (meta-C) | ~128 - 129 |
| Methine (C2) | ~70 - 72 |
Note: These are predicted values; actual shifts depend on experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing connectivity within the molecule. huji.ac.ilyoutube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the methine proton (quartet) and the methyl protons (doublet), confirming their adjacency. Correlations between the ortho, meta, and para protons on the benzene ring would also be visible, helping to assign these complex multiplets. huji.ac.ilresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. huji.ac.ilsdsu.eduresearchgate.netepfl.ch It would show a cross-peak connecting the C2-H signal to the C2 carbon signal and the C3-H₃ signal to the C3 carbon signal. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. huji.ac.ilsdsu.eduepfl.ch Key expected correlations include:
The methine (C2-H) proton to the ester carbonyl carbon, the carboxylic acid carbonyl carbon, and the ipso-carbon of the aromatic ring.
The ortho-protons of the benzene ring to the ester carbonyl carbon.
The methyl (C3-H₃) protons to the C2 carbon and the carboxylic acid carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The IR spectrum of this compound is characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. mdpi.com The C-H stretching vibrations appear as sharper peaks, with aromatic C-H stretches typically above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. mdpi.com
A crucial region is the carbonyl stretching region. Two distinct C=O stretching frequencies are expected: one for the ester carbonyl (around 1720-1740 cm⁻¹) and one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). These may appear as a single broad or overlapping band. The spectrum also contains characteristic C-O stretching bands for both the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region, as well as C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar aromatic C=C bonds often produce strong signals in the Raman spectrum, aiding in their assignment. researchgate.netscielo.br
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | ~1720 - 1740 |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of this compound, C₁₀H₁₀O₄. The calculated exact mass can be compared to the experimentally determined value to verify the elemental composition with high confidence.
The fragmentation pattern observed in an electron ionization (EI) mass spectrum offers significant structural insight. For this compound, characteristic fragmentation pathways include cleavage of the ester bond. The formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 is a very common and often abundant peak for benzoate (B1203000) esters. libretexts.org Subsequent loss of CO from this fragment can yield the phenyl cation (C₆H₅⁺) at m/z 77. Other likely fragmentations involve the loss of small neutral molecules from the propanoic acid side chain. libretexts.orgyoutube.com
Table 4: Expected Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry serves as a critical tool for the structural elucidation of molecules like this compound by analyzing the patterns of fragmentation that occur following ionization. The resulting mass spectrum displays a unique fingerprint corresponding to the molecule's structure. For aromatic esters, the molecular ion peak, though sometimes weak, is typically observable. whitman.edu
The fragmentation of this compound is characterized by several key bond cleavages. A predominant fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen in the ester linkage, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This peak is often a strong signal in the mass spectra of benzoyl derivatives. Another significant fragmentation is the loss of the carboxyl group (COOH) as a radical, resulting in a fragment ion at M-45. libretexts.org Additionally, cleavage can occur at the ester bond itself, leading to fragments corresponding to the benzoic acid and propanoic acid moieties. The presence of an aromatic ring generally results in a prominent molecular ion due to its stability. whitman.edu
A general fragmentation pattern for carboxylic acids can also involve the loss of OH (M-17) and COOH (M-45) through the cleavage of bonds adjacent to the carbonyl group. libretexts.org The interplay of these fragmentation pathways provides a detailed structural confirmation of the molecule.
Table 1: Characteristic Fragmentation Ions of this compound
| Description | Fragment Structure/Formula | Predicted m/z |
| Molecular Ion | [C₁₀H₁₀O₄]⁺ | 194 |
| Benzoyl cation | [C₆H₅CO]⁺ | 105 |
| Loss of carboxyl group | [M - COOH]⁺ | 149 |
| Propanoic acid cation | [CH₃CH(COOH)]⁺ | 89 |
| Loss of benzoic acid | [C₃H₄O₂]⁺ | 72 |
Ionization Techniques (e.g., ESI, MALDI-ToF) in Characterization
Modern mass spectrometry employs soft ionization techniques to analyze molecules with minimal fragmentation, which is particularly advantageous for determining accurate molecular weights. researchgate.net
Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules like carboxylic acids. In ESI, the analyte solution is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced. For this compound, ESI would typically generate a protonated molecule [M+H]⁺ with an m/z of 195 in positive-ion mode or a deprotonated molecule [M-H]⁻ with an m/z of 193 in negative-ion mode. This high-resolution technique is invaluable for confirming the molecular formula. creative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) is another powerful soft ionization technique. The analyte is mixed with a matrix that absorbs laser energy, causing the analyte to desorb and ionize. researchgate.net While often used for large biomolecules, it is also effective for smaller organic molecules. creative-proteomics.com For acidic compounds like this compound, specific deprotonating matrices can be used in negative-ion mode to produce abundant [M-H]⁻ ions, offering high sensitivity. nih.gov MALDI-ToF provides a clear signal for the molecular ion, complementing other analytical data for a comprehensive characterization. creative-proteomics.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The chromophores within a molecule—parts responsible for absorbing light—dictate the wavelengths at which absorption occurs.
The UV-Vis spectrum of this compound is primarily defined by the benzoyl group, which contains a phenyl ring conjugated with a carbonyl group. This conjugated system gives rise to characteristic electronic transitions. Aromatic esters typically exhibit a strong absorption band (π → π* transition) in the region of 230-280 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may also be observed at longer wavelengths, though it is often less distinct. The electronic absorption spectrum of the benzoyl radical, a related chromophore, shows absorption in the 600-700 nm range, but for the parent molecule, the key absorptions are in the UV region. rsc.org The solvent can influence the exact position and intensity of these absorption maxima.
Table 2: Typical UV-Vis Absorption Data for Benzoyl Esters
| Transition Type | Approximate λₘₐₓ (nm) | Nature of Transition |
| π → π | 230 - 280 | High-intensity absorption due to the conjugated aromatic system. |
| n → π | > 280 | Low-intensity absorption involving non-bonding electrons of the carbonyl oxygen. |
Crystallographic Analysis of Solid-State Structures and Conformational Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state, including precise bond lengths, bond angles, and conformational details.
Computational and Theoretical Studies of 2 Benzoyloxy Propanoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structures and energies. biointerfaceresearch.com For a molecule like 2-(Benzoyloxy)propanoic acid, these calculations can elucidate its behavior and characteristics. DFT, particularly with functionals like B3LYP, is commonly employed for its balance of accuracy and computational cost in studying organic molecules. biointerfaceresearch.commdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. This analysis involves identifying various possible conformers (spatial arrangements of atoms) and determining their relative stabilities. illinois.edu By rotating the bonds—such as the C-O bond of the ester group and the C-C bond of the propanoic acid backbone—a potential energy surface can be mapped to identify local and global energy minima. Studies on similar partially fluorinated carboxylic acids have shown they can exhibit rich conformational landscapes, with multiple stable conformers identified through a combination of spectroscopic measurements and quantum chemical calculations. illinois.edu For this compound, it would be expected that different orientations of the benzoyl group relative to the propanoic acid moiety would result in distinct, stable conformers.
Table 1: Illustrative Optimized Geometrical Parameters for a Carboxylic Acid Derivative (Example Data) Note: This table presents hypothetical data for this compound based on typical values for organic acids and esters, as specific published data is unavailable.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-H (acid) | ~107° | |
| Dihedral Angle | C-C-C-O | Varies by conformer |
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide insights into the molecule's vibrational modes. nih.gov
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of bonds. science.gov For this compound, key vibrational modes would include:
O-H stretching of the carboxylic acid group, typically a broad band in the high-frequency region of the IR spectrum.
C=O stretching from both the ester and carboxylic acid groups, which would appear as strong, distinct peaks. nih.gov
C-O stretching of the ester and acid functionalities.
Aromatic C-H and C=C stretching from the benzene (B151609) ring.
Studies on benzoic acid have utilized DFT to simulate and assign its vibrational modes, showing good agreement with experimental data from techniques like inelastic neutron scattering. researchgate.netresearchgate.net
Table 2: Illustrative Vibrational Frequencies for this compound (Example Data) Note: This table presents hypothetical data based on characteristic frequencies for functional groups found in the molecule. Specific calculated values for this compound are not available.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3400-3500 |
| C-H stretch | Aromatic | ~3000-3100 |
| C=O stretch | Ester | ~1730-1750 |
| C=O stretch | Carboxylic Acid | ~1700-1720 |
| C=C stretch | Aromatic | ~1450-1600 |
| C-O stretch | Ester/Acid | ~1200-1300 |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Fukui Functions)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that determine a molecule's reactivity. youtube.com
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the oxygen atoms.
LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient carbonyl carbons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. wuxiapptec.com A small energy gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. nih.gov
Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.id It is used to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which helps in predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.netwuxiapptec.com
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are the sites susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the acidic hydrogen atom of the hydroxyl group and the hydrogen atoms of the benzene ring. researchgate.net
Neutral Potential (Green): Typically found on the carbon-rich regions of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. orientjchem.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov
In this compound, significant donor-acceptor interactions would include:
Delocalization of lone pair electrons from the oxygen atoms (donors) into the antibonding orbitals (σ* or π*) of adjacent C=O or C-C bonds (acceptors).
Interactions between the π orbitals of the benzene ring and adjacent σ* orbitals.
Table 3: Illustrative NBO Donor-Acceptor Interactions (Example Data) Note: This table presents hypothetical interactions and stabilization energies for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) of C=O | π* (C=O) | High | Intramolecular charge transfer |
| LP (O) of ester | σ* (C-C) | Moderate | Hyperconjugation |
| π (C=C) of ring | σ* (C-C) | Low-Moderate | Ring-substituent interaction |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis λmax)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, predictions would differentiate the chemical environments of the aromatic protons, the methine proton on the propanoic acid chain, the methyl protons, and the acidic proton. docbrown.infostudy.com Machine learning algorithms have also emerged as highly accurate tools for predicting ¹H chemical shifts in various solvents. mdpi.comnih.gov
UV-Vis λmax: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum. biointerfaceresearch.com For this compound, the primary electronic transitions would likely be π → π* transitions associated with the aromatic system and n → π* transitions involving the carbonyl groups.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide profound insights into its dynamic behavior, including its conformational landscape and the influence of surrounding solvent molecules.
A typical MD study would involve generating a three-dimensional model of this compound and placing it within a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a specific period.
Conformational Landscapes: The flexibility of this compound arises from the rotatable bonds within its structure, particularly around the ester and carboxylic acid functional groups. MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying stable, low-energy conformations and the energy barriers between them. This would reveal the preferred three-dimensional shapes the molecule adopts in solution, which is crucial for understanding its interactions with biological targets.
Solvation Effects: The interactions between this compound and solvent molecules, a phenomenon known as solvation, can significantly impact its conformation and properties. MD simulations can explicitly model these interactions, showing how water molecules, for instance, form hydrogen bonds with the carboxylic acid and ester groups. This analysis would reveal the formation of a solvation shell around the molecule and quantify the energetic contributions of these interactions. Understanding solvation is critical for predicting the molecule's solubility and its partitioning behavior between different biological compartments.
While the methodologies for these studies are well-established, specific research detailing the conformational preferences and solvation effects of this compound has not been identified.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property.
For this compound, a QSPR study could be developed to predict a range of properties, such as its boiling point, melting point, solubility, or partitioning coefficient (logP). The process would involve:
Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest, which would ideally include this compound and structurally related molecules.
Descriptor Calculation: Using specialized software to calculate a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a predictive model.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSPR model could then be used to estimate the properties of this compound without the need for experimental measurements. However, no specific QSPR models developed for or including this compound are currently reported in the literature.
Molecular Docking and Binding Site Analysis (from a purely structural interaction perspective)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to investigate its potential interactions with biological macromolecules, such as enzymes or receptors, from a structural standpoint.
The process involves:
Preparation of the Ligand and Receptor: Creating three-dimensional structures of both this compound (the ligand) and the target protein (the receptor).
Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.
Scoring and Analysis: Evaluating each pose using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the specific intermolecular interactions.
Binding Site Analysis: A detailed analysis of the docked poses would reveal the key interactions between this compound and the amino acid residues in the binding site. This would include identifying potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group of this compound could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic or π-π stacking interactions.
This type of analysis is fundamental in structure-based drug design for understanding how a molecule might bind to a specific target. While studies on structurally similar arylpropanoic acids have utilized molecular docking to investigate their binding to enzymes like cyclooxygenases, specific docking studies and binding site analyses for this compound are not documented in the available scientific literature.
Applications and Role As a Precursor in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Construction
The presence of a stereocenter at the C2 position makes 2-(Benzoyloxy)propanoic acid a significant chiral building block. Chiral building blocks are essential intermediates for the synthesis of natural products and pharmaceuticals, as biological targets are overwhelmingly chiral, and their interactions with drug molecules require a precise stereochemical match.
The (R)-enantiomer of this compound, for instance, is employed as a chiral building block in the enantioselective synthesis of pharmaceuticals. myskinrecipes.com Its ester derivatives can act as intermediates in asymmetric synthesis, facilitating the creation of optically active compounds. myskinrecipes.com The general strategy involves using the inherent chirality of the building block to direct the stereochemistry of subsequent reactions, ultimately leading to the formation of complex molecules with specific, desired stereoisomeric forms. This approach is fundamental in medicinal chemistry for developing drugs with improved efficacy and reduced side effects.
Table 1: Examples of Chiral Building Blocks in Synthesis
| Chiral Building Block Class | Source of Chirality | Application Example |
|---|---|---|
| Chiral Carboxylic Acids | Asymmetric synthesis, chiral pool | Key intermediates for pharmaceuticals and natural products. |
| Chiral Alcohols | Catalytic asymmetric synthesis, enantioseparation | Synthesis of high-value chiral compounds. |
| Chiral Amines | Asymmetric synthesis, chiral pool | Used as intermediates, chiral auxiliaries, and resolving agents. |
Precursor for the Synthesis of Diverse Chemical Scaffolds
The structure of this compound allows it to serve as a starting material for a variety of molecular frameworks. The strategy of using simple starting materials for rapid elaboration into complex molecular architectures is a powerful tool in diversity-oriented synthesis. beilstein-journals.org Propanoic acid derivatives, in general, are used to construct a range of important chemical structures.
For example, derivatives of the related compound 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) have been synthesized to create hydroxamic acid and ketoxime scaffolds. nih.govresearchgate.netresearchgate.net These syntheses demonstrate the utility of the propanoic acid moiety as a foundational element for building more complex structures. By modifying the functional groups of this compound, chemists can access a wide array of polycyclic and heterocyclic scaffolds, which are prevalent in biologically active compounds and natural products. beilstein-journals.org
Derivatization for the Generation of Novel Organic Compounds
The functional groups of this compound—the carboxylic acid and the benzoyl ester—are amenable to a wide range of chemical transformations, making it an excellent substrate for derivatization. Derivatization is a key process for creating new chemical entities with potentially novel properties.
The carboxylic acid group is a common target for modification. It can be converted into esters, amides, acid halides, or anhydrides, or it can be reduced to an alcohol. These transformations open pathways to numerous new compounds. For instance, derivatization of carboxylic acids with specific reagents is a well-established technique to enhance their detectability in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net While analytical in purpose, the underlying chemical reactions (e.g., esterification or amidation) are the same as those used in preparative synthesis.
Furthermore, the ester linkage can be hydrolyzed to yield 2-hydroxypropanoic acid (lactic acid) and benzoic acid, or it can undergo transesterification. These reactions allow for the selective modification of either the propanoic acid backbone or the benzoyl group, further expanding the library of accessible compounds. Ester derivatives of (R)-2-(Benzoyloxy)propanoic acid are specifically noted as intermediates that enable the formation of a variety of optically active compounds. myskinrecipes.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Carboxylic Acid | Esterification | Propanoate Esters |
| Carboxylic Acid | Amidation | Propanoamides |
| Carboxylic Acid | Reduction | Propanols |
| Benzoyl Ester | Hydrolysis | 2-Hydroxypropanoic acids |
Monomeric Unit in Polymer Synthesis
This compound possesses the necessary functionality to act as a monomeric unit in the synthesis of polymers, particularly polyesters. The carboxylic acid group can participate in condensation polymerization reactions with a co-monomer containing hydroxyl groups (a diol or polyol). The resulting polymer would feature repeating units of the 2-(benzoyloxy)propanoate structure linked by ester bonds.
This compound is specifically noted for its use in preparing biodegradable polymers. myskinrecipes.com The ester linkages within the polymer backbone, including the benzoyl ester on the side chain, can be susceptible to hydrolysis, contributing to the material's biodegradability. The field of bio-based polymers is rapidly expanding, with significant research focused on monomers derived from renewable resources, such as 2,5-furandicarboxylic acid (FDCA), to replace petroleum-based plastics like poly(ethylene terephthalate) (PET). mdpi.com The incorporation of monomers like this compound can impart specific properties, such as altered thermal characteristics or mechanical strength, to the final polymer. The synthesis of polymers from acrylic acid (propenoic acid) and its esters is a major industrial process, highlighting the importance of this class of compounds in polymer science. essentialchemicalindustry.org
Future Research Directions and Emerging Avenues
Development of Stereoselective and Sustainable Synthetic Routes
The future synthesis of 2-(Benzoyloxy)propanoic acid is geared towards methods that are both stereoselective and environmentally sustainable. The presence of a chiral center in the molecule makes the development of enantiomerically pure synthetic routes a primary objective. The (R)-enantiomer, for instance, is noted for its utility as a chiral building block in asymmetric synthesis and for the preparation of biodegradable polymers myskinrecipes.com.
Future synthetic strategies will likely move away from classical methods that may be hazardous or inefficient. For example, methods for related compounds like (R)-2-benzyloxy propionic acid have been developed to avoid flammable gases and expensive raw materials, thereby reducing production costs and increasing safety google.com. Research in this area will focus on applying similar principles to the synthesis of this compound. Key areas of development include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts to produce a single enantiomer with high selectivity, minimizing the need for resolving racemic mixtures myskinrecipes.com.
Biocatalysis: Using enzymes to perform stereoselective transformations under mild and environmentally friendly conditions.
Green Chemistry Principles: Focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.
| Approach | Key Advantages | Research Focus |
|---|---|---|
| Chiral Pool Synthesis | Starts from naturally occurring enantiopure materials. | Identifying suitable and cost-effective starting materials. |
| Asymmetric Catalysis | High enantiomeric excess, small amount of catalyst needed. | Design of novel, highly selective catalysts. |
| Enzymatic Resolution | High stereoselectivity, mild reaction conditions. | Screening for and engineering of suitable enzymes. |
Exploration of Novel Catalytic Applications in Organic Transformations
While this compound is typically viewed as a synthetic building block, a significant future avenue of research lies in exploring its potential applications in catalysis. The molecule's functional groups could be leveraged to direct or accelerate chemical reactions. Although direct catalytic applications have not been extensively reported, related propanoic acid derivatives have been subjects of catalytic studies, such as hydrodeoxygenation over metal catalysts researchgate.net.
Future research could explore modifying the structure of this compound to create novel catalysts. Potential directions include:
Chiral Ligand Development: The carboxylic acid moiety could be used to coordinate with metal centers, while the chiral backbone could induce stereoselectivity in metal-catalyzed reactions.
Organocatalysis: The carboxylic acid group could function as a Brønsted acid catalyst in various organic transformations. The inherent chirality of the molecule could make it a candidate for asymmetric organocatalysis.
Dual-Function Catalysts: The benzoyl group and the carboxylic acid could work in concert to activate substrates, opening possibilities for designing catalysts with unique reactivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical ingredients is increasingly benefiting from the adoption of continuous flow chemistry and automation nih.govmdpi.com. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes nih.govresearchgate.net. For this compound, integrating its synthesis into such platforms represents a major step forward.
The advantages of applying flow chemistry to the synthesis of this compound would include:
Precise Temperature and Pressure Control: Enabling the use of reaction conditions that are difficult to manage in batch reactors, potentially leading to higher yields and selectivities researchgate.net.
Improved Safety: Handling of potentially hazardous reagents can be done more safely in the small, contained volumes of a flow reactor nih.gov.
Telescoped Synthesis: Multiple reaction steps can be performed consecutively in a continuous stream, reducing manual handling and purification steps between stages nih.gov.
High-Throughput Optimization: Automated flow platforms allow for the rapid screening of reaction conditions to quickly identify optimal synthetic protocols.
Advanced Computational Predictions of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena mdpi.com. For this compound, where experimental data may be limited, computational studies offer a powerful means of exploration. DFT calculations have been successfully used to study the structure, vibrational frequencies, and reactivity of related benzoyl-containing propanoic acid derivatives researchgate.net.
Future computational research on this compound could focus on:
Reaction Mechanism Elucidation: Modeling potential synthetic pathways to understand transition states and intermediates, thereby guiding the design of more efficient stereoselective syntheses.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectral data to aid in the characterization of the molecule and its derivatives.
Molecular Docking: In silico studies to predict how the molecule might interact with biological targets or the active sites of enzymes, guiding the exploration of its potential bioactivities, a technique used for similar compounds nih.govresearchgate.net.
Understanding Selectivity: Investigating the energetic factors that govern stereoselectivity in its synthesis and reactions, allowing for the rational design of catalysts and reaction conditions that favor the desired stereoisomer.
| Computational Method | Target Property/Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Energetics & Mechanisms | Guidance for optimizing synthetic routes. |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra (UV-Vis) | Prediction of photophysical properties. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding molecular shape and flexibility. |
| Molecular Docking | Binding to Proteins/Enzymes | Hypothesis generation for biological activity. |
Investigations into Complex Molecular Assemblies and Supramolecular Chemistry
The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers exciting future possibilities for this compound. The molecule's structure is well-suited for forming non-covalent assemblies. The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the benzoyl group can participate in π-π stacking interactions.
This dual capacity for interaction suggests that this compound could be a valuable building block for creating novel supramolecular materials. Future research directions include:
Self-Assembly Studies: Investigating the conditions under which the molecule self-assembles in various solvents to form ordered structures like gels, fibers, or liquid crystals.
Co-crystal Engineering: Combining it with other molecules to form co-crystals with tailored physical properties, such as solubility or melting point.
Development of Functional Materials: Exploring whether its self-assembled structures can be used in applications such as chiral recognition, controlled release systems, or as templates for the synthesis of other materials.
Polymer Chemistry: Using the molecule as a monomer for the synthesis of new chiral polymers with unique properties and potential applications in materials science.
Q & A
Q. What are the optimal synthetic conditions for 2-(Benzoyloxy)propanoic acid to achieve high yield and purity?
- Methodological Answer: The synthesis can be optimized by varying solvents, temperatures, and catalysts. For example, tetrahydrofuran (THF) or ethanol as solvents, combined with sodium hydroxide or hydrochloric acid as reagents, have been reported to yield derivatives of similar benzoate esters. Reaction temperatures around 80°C followed by gradual cooling to room temperature (rt) improve crystallinity and purity . Kinetic studies under controlled pH (e.g., pH 7) are recommended to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography enhances purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoyloxy and propanoic acid moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 194.18 for C₁₀H₁₀O₄). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, while X-ray crystallography resolves stereochemical ambiguities if applicable .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Emergency showers and eyewash stations must be accessible. Store the compound at 4°C in sealed containers to prevent degradation . Avoid exposure to open flames due to potential electrostatic discharge. Regularly monitor airborne concentrations using gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer: Stereochemical outcomes depend on reaction intermediates and catalysts. For example, lactaldehyde enolate equivalents can induce chirality via asymmetric induction. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) may direct stereochemistry at the α-carbon of the propanoic acid backbone. Kinetic resolution during crystallization or enzymatic catalysis (e.g., lipases) can further enhance enantiomeric excess (ee) .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations model electron distribution and reactive sites (e.g., electrophilic benzoyloxy group). Molecular docking studies predict interactions with biological targets (e.g., enzymes). Solvent effects can be simulated using polarizable continuum models (PCM). PubChem and NIST databases provide thermodynamic data (e.g., bond dissociation energies) to validate computational predictions .
Q. How should researchers address discrepancies in reported synthesis methods for this compound?
- Methodological Answer: Conduct comparative kinetic studies under standardized conditions (e.g., fixed temperature, solvent polarity). Use Design of Experiments (DoE) to evaluate variables like reagent stoichiometry or pH. Analytical techniques (e.g., HPLC-MS) quantify side products. Cross-reference results with peer-reviewed protocols, prioritizing methods validated by independent reproducibility studies .
Q. What degradation pathways occur in this compound under varying storage conditions?
- Methodological Answer: Hydrolysis of the benzoyloxy ester group is the primary degradation pathway. Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation products via LC-MS. Buffered solutions at pH 5–7 minimize hydrolysis. Lyophilization improves long-term stability. UV-Vis spectroscopy monitors absorbance shifts indicative of degradation .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer: Perform systematic solubility tests using the shake-flask method in solvents of varying polarity (e.g., water, ethanol, hexane). Measure saturation concentrations via gravimetric analysis or UV absorbance. Compare results with Hansen solubility parameters (HSPs) to identify outliers. Purity checks (e.g., melting point determination) ensure consistency across samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
